![molecular formula C19H20ClN5O3 B2747257 9-(3-氯-4-甲氧基苯基)-1-甲基-3-丙-2-烯基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 887695-23-0](/img/structure/B2747257.png)
9-(3-氯-4-甲氧基苯基)-1-甲基-3-丙-2-烯基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are widely used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents and the conditions under which they are synthesized .科学研究应用
Neuroprotective Applications
The compound has shown potential in the field of neuroprotection. Neuroprotective agents are crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Research indicates that derivatives of this compound may have neuroprotective and anti-inflammatory properties, which could be beneficial in reducing neuronal death and promoting recovery in various neurological disorders .
Anti-neuroinflammatory Properties
In addition to neuroprotection, the compound’s derivatives have been evaluated for their anti-neuroinflammatory effects. This is particularly relevant in conditions where inflammation contributes to the progression of neurodegenerative diseases. The inhibition of inflammatory pathways, such as the NF-kB pathway, by these compounds could provide a therapeutic strategy against diseases like Alzheimer’s and Parkinson’s .
Anticancer Potential
Pyrimidine derivatives, including those related to the compound , have been studied for their anticancer properties. Some derivatives have shown promise in inhibiting cell proliferation in various human cancer cell lines, suggesting a potential role in cancer therapy .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-4-8-25-17(26)15-16(22(2)19(25)27)21-18-23(9-5-10-24(15)18)12-6-7-14(28-3)13(20)11-12/h4,6-7,11H,1,5,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNPLZHWXGBILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyethanesulfonyl)methyl]aniline](/img/structure/B2747177.png)
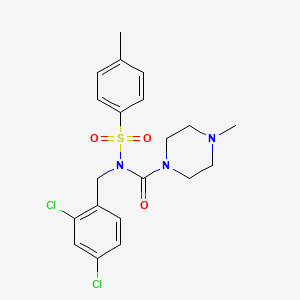
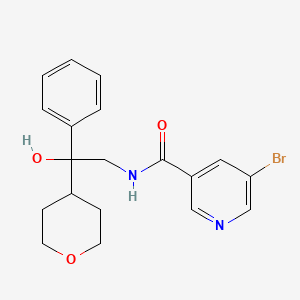
![6-Cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2747181.png)
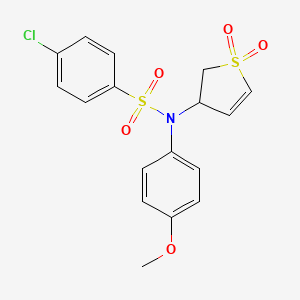
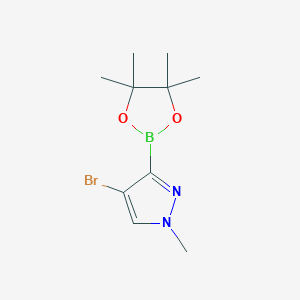
![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)
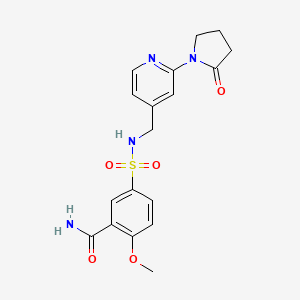
![2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid](/img/structure/B2747192.png)
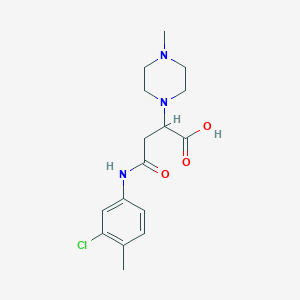

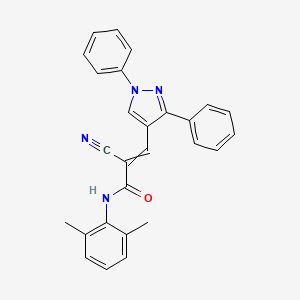
![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)